

Solubility of Brassidic Acid in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: *Brassidic Acid*

Cat. No.: *B163421*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **brassidic acid** in various organic solvents. **Brassidic acid**, a trans-monounsaturated very long-chain fatty acid (C22:1n-9), is of significant interest in various fields, including pharmaceuticals, cosmetics, and industrial applications. A thorough understanding of its solubility is crucial for formulation development, purification processes, and analytical method development.

Quantitative Solubility Data

The solubility of **brassidic acid** varies significantly depending on the solvent and temperature. The following table summarizes available quantitative data. It is important to note that comprehensive solubility data for **brassidic acid** across a wide range of solvents and temperatures is limited in publicly accessible literature. Much of the detailed low-temperature data originates from the work of Kolb and Brown (1955).

Solvent	Temperature (°C)	Solubility (g/100 g Solvent)	Reference
Methanol	10	Data from Kolb and Brown (1955) is cited in literature, but specific values are not readily available in public databases.	[1]
	0		
	-10		
	-20		
	-30		
Ethanol	Room Temperature	1.0	[2]
10	Data from Kolb and Brown (1955) is cited in literature, but specific values are not readily available in public databases.	[1]	
0			
Acetone	10	Data from Kolb and Brown (1955) is cited in literature, but specific values are not readily available in public databases.	[1]
	0		
	-10		
	-20		
	-30		

-10			
-20			
-30			
Diethyl Ether	10	Data from Kolb and Brown (1955) is cited in literature, but specific values are not readily available in public databases.	[1]
0			
-10			
-20			
-30			
Toluene	10	Data from Kolb and Brown (1955) is cited in literature, but specific values are not readily available in public databases.	[1]
0			
-10			
-20			
-30			
n-Heptane	10	0.005 (w1 as mass fraction)	[1]
0		Data from Kolb and Brown (1955) is cited in literature, but specific values are not	[1]

readily available in
public databases.

-10			
-20			
-30			
Dimethylformamide (DMF)	Room Temperature	10.0	[2]
Dimethyl Sulfoxide (DMSO)	Room Temperature	10.0	[2]
Room Temperature	5.0 (as 13(E)-Docosenoic acid)	[3]	
Phosphate-Buffered Saline (PBS) pH 7.2	Room Temperature	0.01	[2]

Qualitative Solubility:

- Methanol and Ethanol: Soluble.[4][5]
- Cold Alcohol: Sparingly soluble.
- Ether: Soluble.
- Water: Insoluble.[4]

Experimental Protocols

The determination of fatty acid solubility in organic solvents is typically performed using the shake-flask method followed by gravimetric analysis of the saturated solution. This method, while traditional, remains a reliable "gold standard" for solubility measurement.[6]

Shake-Flask Method for Solubility Determination

This protocol outlines the general steps for determining the solubility of **brassicidic acid** in an organic solvent.

Materials:

- **Brassicidic acid** (high purity)
- Selected organic solvent (analytical grade)
- Screw-cap glass vials or flasks
- Orbital shaker or magnetic stirrer with temperature control
- Analytical balance
- Syringe filters (solvent-compatible, e.g., PTFE)
- Evaporating dish or pre-weighed vial
- Drying oven or vacuum desiccator

Procedure:

- **Preparation of Supersaturated Solution:** Add an excess amount of **brassicidic acid** to a known volume or weight of the organic solvent in a screw-cap vial. The excess solid is crucial to ensure that saturation is reached.
- **Equilibration:** Tightly cap the vial and place it in an orbital shaker or on a magnetic stirrer with controlled temperature. Agitate the mixture for a sufficient period to reach equilibrium. For long-chain fatty acids, this may take 24 to 72 hours. It is advisable to test samples at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached, indicated by a constant measured solubility.^{[6][7]}
- **Phase Separation:** Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for a period to allow the excess solid to settle.
- **Sample Withdrawal:** Carefully withdraw a known volume of the clear supernatant using a syringe.
- **Filtration:** Immediately filter the withdrawn sample through a solvent-compatible syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved

microcrystals.

- Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of **brassicidic acid**, or use a vacuum desiccator to evaporate the solvent completely.
- Gravimetric Analysis: Once the solvent is fully evaporated, accurately weigh the evaporating dish containing the dried **brassicidic acid** residue.
- Calculation: The solubility is calculated as the mass of the dissolved **brassicidic acid** per unit mass or volume of the solvent.

Experimental Workflow



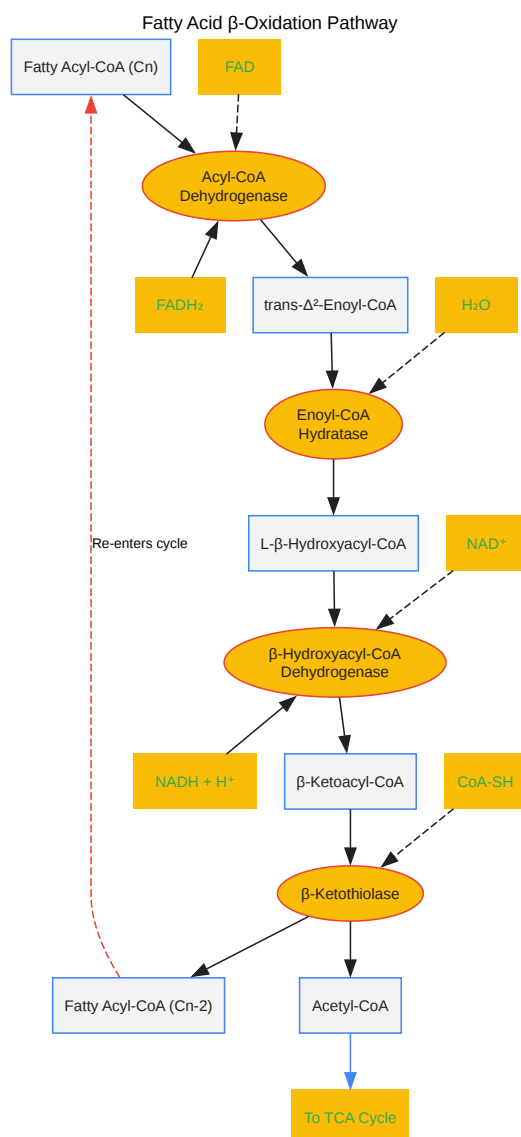
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Caption: Workflow for determining **brassicidic acid** solubility.

Metabolic Pathway of Brassidic Acid

Brassicidic acid, like other fatty acids, is metabolized in the body through the mitochondrial fatty acid β -oxidation pathway to produce energy in the form of ATP.[8][9] This is a cyclical process that shortens the fatty acid chain by two carbons in each cycle, releasing acetyl-CoA, FADH₂, and NADH.

Fatty Acid β -Oxidation Pathway



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Caption: The cyclical process of fatty acid β -oxidation.

This guide provides a foundational understanding of **brassicidic acid**'s solubility in organic solvents, essential for its application in research and development. Further experimental work is encouraged to expand the quantitative solubility database for this important very long-chain fatty acid.

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